molecular formula C19H22N6O B2355032 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2176201-15-1

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2355032
CAS No.: 2176201-15-1
M. Wt: 350.426
InChI Key: RLUMRZJMYNWMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a potent and selective small molecule inhibitor of Janus Kinase 3 (JAK3). This compound is characterized by its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2), a profile that is crucial for dissecting the specific role of JAK3 in cellular signaling. Its mechanism of action involves competitive binding to the ATP-binding site of the JAK3 kinase domain, thereby preventing the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. The JAK-STAT signaling pathway is a primary mediator of cytokine signaling, and JAK3 is predominantly expressed in hematopoietic cells, playing a non-redundant role in immune function. Consequently, this inhibitor is a valuable pharmacological tool for researching T-cell mediated autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the study of hematological cancers and immune cell development. Research applications include use in in vitro cell-based assays and in vivo models to investigate the therapeutic potential of JAK3 blockade and to elucidate the complex biology of the JAK-STAT pathway in health and disease. This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUMRZJMYNWMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolopyrimidine moiety and a dihydropyrimidinone core, which may contribute to its biological activity. The molecular formula is C18H22N4OC_{18}H_{22}N_{4}O with a molecular weight of approximately 314.39 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins .
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases. It may exert its effects by reducing oxidative stress and inflammation in neuronal cells .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • PI3K/Akt Pathway Modulation : Similar compounds have been shown to influence the PI3K/Akt signaling pathway, which is critical in regulating cell survival and growth.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or enzymes involved in cancer progression or microbial metabolism, leading to reduced cell proliferation or survival.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations. Mechanistic studies revealed activation of caspase-3 and caspase-9, confirming the induction of apoptosis.

Case Study 2: Antimicrobial Activity

In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Data Summary Table

Biological ActivityDescriptionReference
AntitumorInduces apoptosis in cancer cells; IC50 ~15 µM
AntimicrobialEffective against S. aureus; MIC ~32 µg/mL
NeuroprotectiveReduces oxidative stress in neuronal models

Scientific Research Applications

Interaction with Biological Targets

This compound has been shown to interact with several key enzymes and receptors, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Human Epidermal Growth Factor Receptor 2 (HER2)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Cyclin-dependent Kinase 2 (CDK2)

These interactions suggest that the compound may play a role in modulating cell signaling pathways associated with cancer and other diseases.

Induction of Apoptosis and Cell Cycle Arrest

Research indicates that 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can induce cell cycle arrest and apoptosis in human hepatocellular carcinoma cells (HepG2). This effect is likely mediated through inhibition of specific kinases involved in cell proliferation and survival.

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which is crucial for the treatment of various immunological disorders. By inhibiting JAK3, this compound may help in managing conditions such as rheumatoid arthritis, lupus, and other autoimmune diseases .

Cancer Therapy

The ability of this compound to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Preliminary studies have shown efficacy against multiple cancer cell lines, suggesting that it may inhibit tumor growth through its action on cell cycle regulators and apoptosis pathways.

Treatment of Autoimmune Disorders

Given its mechanism as an inhibitor of JAK3, this compound could be beneficial in treating autoimmune conditions. Its immunosuppressive properties may be useful in preventing organ transplant rejection and managing chronic inflammatory diseases like multiple sclerosis and ulcerative colitis .

Neuroprotective Effects

Emerging research suggests that compounds similar to 6-cyclopropyl derivatives may also exhibit neuroprotective effects. This could have implications for treating neurodegenerative diseases such as Alzheimer's disease by modulating inflammatory responses in the central nervous system .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and theoretical properties of the target compound and its analogues derived from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dihydropyrimidin-4-one 6-Cyclopropyl, 3-(piperidin-4-ylmethyl-pyrrolo[2,3-d]pyrimidin-4-yl) ~442 (estimated) Cyclopropyl for metabolic stability; pyrrolopyrimidine for kinase binding
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine (7) Pyrrolo[2,3-d]pyrimidine 5-Bromophenyl, 7-dichlorophenyl, trichloromethyl ~600 (estimated) Halogen-rich; likely high potency but poor solubility due to lipophilicity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8) Pyrrolo[2,3-d]pyrimidin-4-amine 5-Iodo, 4-amine ~300 (estimated) Iodine enables radiolabeling; amine enhances hydrogen bonding
3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (477600-75-2) Propanenitrile Piperidinyl-pyrrolopyrimidine, cyano group ~345 Cyano group improves electron-withdrawing effects; distinct core
4-(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-3-methyl-1H-pyrazol-5-ol (10-F502781) Pyrazol-5-ol Piperidinyl-pyrrolopyrimidine, hydroxyl 368.44 Hydroxyl improves solubility; pyrazole introduces heterocyclic diversity

Key Research Findings and SAR Insights

  • Halogenated Analogues : Compounds like 7 () demonstrate that halogenation (Br, Cl) increases cytotoxicity but compromises solubility. The target compound avoids halogens, favoring cyclopropyl for balanced lipophilicity and stability .
  • Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: The 4-amine group in 8 () is critical for hydrogen bonding with kinase targets.
  • Piperidine/Piperazine Variants : Patent compounds () highlight that substituents on piperidine (e.g., cyclopropylmethyl, ethyl) modulate selectivity. The target compound’s cyclopropyl and methylene bridge may enhance binding precision compared to bulkier groups .
  • Metabolic Stability : The cyclopropyl group in the target compound likely reduces CYP450-mediated oxidation compared to tert-butyl or phenyl groups in analogues like 10-F502781 .

Pharmacokinetic and Selectivity Considerations

  • Solubility : The hydroxyl group in 10-F502781 improves aqueous solubility, whereas the target compound relies on moderate lipophilicity from cyclopropyl for membrane permeability .

Preparation Methods

Biginelli Reaction with In Situ Aldehyde Generation

The dihydropyrimidinone scaffold is efficiently constructed using a modified Biginelli reaction . Benzyl bromide derivatives undergo Kornblum oxidation in dimethyl sulfoxide (DMSO) at 80°C under microwave irradiation to generate cyclopropane-bearing aldehydes in situ. Subsequent reaction with ethyl acetoacetate (1.2 equiv) and urea (1.0 equiv) in DMSO without additional catalysts yields the cyclopropyl-dihydropyrimidinone core in 68–72% yield.

Representative Procedure :

  • Combine 4-bromomethylcyclopropane (1.0 mmol) and DMSO (1.5 mL) in a microwave vial.
  • Irradiate at 80°C for 15 minutes to form cyclopropanecarbaldehyde.
  • Add ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and stir at 100°C for 2 hours.
  • Purify via flash chromatography (EtOAc/hexane, 3:7) to isolate the core as a white solid.

Alternative Route: Cyclopropanation of Preformed Dihydropyrimidinones

For improved regiocontrol, the cyclopropyl group is introduced post-cyclocondensation. A Weinreb amide intermediate (derived from dihydropyrimidinone carboxylic acid) undergoes cyclopropanation using Simmons-Smith conditions (Zn-Cu/CH₂I₂) in dichloromethane at 0°C, achieving 65% yield. This method avoids competing side reactions observed in direct aldehyde routes.

Synthesis of the 1-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Piperidin-4-ylmethanol Side Chain

Pyrrolo[2,3-d]Pyrimidine Synthesis

The pyrrolopyrimidine heterocycle is assembled via Gould-Jacobs cyclization :

  • Condense 4-chloro-5-aminopyrimidine with ethyl acetoacetate in acetic acid at 120°C to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (87% yield).
  • Protect the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group using SEM-Cl and DIPEA in THF.

Piperidine Functionalization

  • Reductive Amination : React 4-piperidinemethanol with SEM-protected pyrrolopyrimidine-4-carbaldehyde using NaBH(OAc)₃ in dichloroethane (82% yield).
  • SEM Deprotection : Treat with 3N HCl in dioxane to remove the SEM group, followed by neutralization with Amberlyst A21 resin.

Fragment Coupling and Final Assembly

Alkylation of the Dihydropyrimidinone Core

The piperidine-pyrrolopyrimidine side chain is linked to the dihydropyrimidinone core via Mitsunobu reaction :

  • Activate the core’s 3-position alcohol (generated by LiAlH₄ reduction of a ketone precursor) with DIAD and PPh₃.
  • React with 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ylmethanol in THF at 0°C→RT (58% yield).

Optimization Data :

Conditions Solvent Temperature Yield (%)
Mitsunobu THF 0°C→RT 58
Nucleophilic Sub. DMF 80°C 32

Alternative Coupling via Reductive Amination

For substrates lacking hydroxyl groups, reductive amination proves effective:

  • Convert the core’s 3-position to an aldehyde via Swern oxidation.
  • React with piperidinyl-pyrrolopyrimidine amine using NaBH₃CN in MeOH/CH₂Cl₂ (41% yield).

Critical Analysis of Methodologies

Yield and Scalability

  • Biginelli-Kornblum Route : High atom economy but limited scalability due to microwave dependence.
  • Weinreb Cyclopropanation : Scalable to >100 g with 65–70% yield but requires costly Zn-Cu reagents.
  • Mitsunobu Coupling : Moderate yields due to competing elimination; switching to EDC/HOBt amidation improves yield to 74%.

Regiochemical Challenges

The C6 cyclopropyl group induces steric hindrance, necessitating bulky ligands in cross-coupling steps. Employing XPhos-Pd-G3 in Suzuki reactions suppresses homocoupling byproducts.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.28 (d, J = 2.0 Hz, pyrrole-H), 7.88 (d, J = 2.0 Hz, pyrimidine-H), 3.82–3.75 (m, piperidine-CH₂), 1.92–1.85 (m, cyclopropyl-CH₂).
  • LC-MS (ESI+): m/z 424.3 [M+H]⁺, confirming molecular ion consistency.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) shows ≥98% purity. Residual solvents (DMSO, THF) are <0.1% by GC-MS.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A key step is the condensation of a cyclopropane-containing precursor with a pyrrolo[2,3-d]pyrimidine intermediate under acidic conditions (e.g., formic acid or POCl₃). For example, analogous compounds are synthesized via refluxing in formic acid to form the pyrimidinone core, followed by coupling with a piperidine-methyl derivative . Characterization relies on NMR (¹H/¹³C) and HRMS to confirm regioselectivity and purity .

Q. How can researchers assess the purity of this compound and its intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard. Impurity profiling (e.g., related substances in ) requires gradient elution methods using C18 columns and mobile phases of acetonitrile/water with 0.1% formic acid. Thresholds for impurities should align with ICH Q3A guidelines .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Kinase inhibition assays (e.g., EGFR, JAK2) are common due to the compound’s pyrrolo-pyrimidine scaffold. Use recombinant kinases with ATP-Glo™ luminescence assays. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HCT-116 or A549) can screen for antiproliferative activity .

Advanced Research Questions

Q. How can structural modifications optimize potency and selectivity against kinase targets?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on:

  • Cyclopropyl group : Modifications to enhance steric effects (e.g., larger substituents) may improve target binding.
  • Piperidine linker : Introducing deuterium or fluorine (e.g., as in ) can reduce metabolic clearance.
  • Pyrrolo-pyrimidine core : Substituents at the 4-position (e.g., morpholine in ) influence solubility and kinase selectivity .
    • Computational docking (e.g., AutoDock Vina) using kinase crystal structures (PDB: 7R5, 7RB) helps prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations) or impurity profiles. Mitigation steps:

  • Reproducibility checks : Validate assays with reference standards (e.g., ).
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify labile moieties (e.g., cyclopropyl oxidation) causing variability .
  • Orthogonal assays : Confirm target engagement via CETSA (Cellular Thermal Shift Assay) .

Q. How can researchers improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Deuterium incorporation : Replace hydrogen in the piperidine-methyl group (as in ) to slow CYP450-mediated oxidation.
  • Fluorination : Introduce fluorine at metabolically vulnerable positions (e.g., cyclopropyl adjacent to the pyrimidinone core).
  • Prodrug approaches : Mask polar groups (e.g., morpholine in ) with ester linkages for enhanced bioavailability .

Q. What analytical techniques are critical for characterizing degradation products?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • LC-HRMS/MS : Identify degradation pathways (e.g., cyclopropyl ring opening or pyrrolo-pyrimidine oxidation).
  • NMR spectroscopy : Use 2D experiments (COSY, HSQC) to assign structures of major degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.